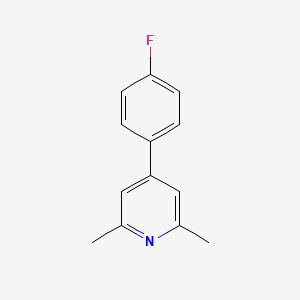

4-(4-Fluorophenyl)-2,6-dimethylpyridine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-7-12(8-10(2)15-9)11-3-5-13(14)6-4-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSHUPWQNVBNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2,6-dimethylpyridine typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then subjected to cyclization with ammonia or an amine to yield the desired pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 4-(4-Fluorophenyl)-2,6-dimethylpyridine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2,6-dimethylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of substituted pyridines and phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-(4-Fluorophenyl)-2,6-dimethylpyridine has shown significant potential in drug development due to its unique chemical properties. The following subsections highlight its roles in various pharmaceutical contexts:

1.1. Drug Development

- Mechanism of Action : The compound acts as an enzyme inhibitor, particularly against targets involved in cancer progression and inflammation. Its fluorinated structure increases lipophilicity, enhancing cell membrane permeability and binding affinity to biological targets .

- Case Study : A study demonstrated its efficacy as a lead compound for developing drugs targeting neurological disorders, showcasing improved pharmacokinetic profiles compared to non-fluorinated analogs.

1.2. Antimicrobial Activity

- Efficacy Against Pathogens : Research indicates that derivatives of this compound possess significant antimicrobial properties, exhibiting potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a therapeutic agent in treating resistant infections .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Potent against MRSA | |

| Enzyme Inhibition | Enhanced potency against enzymes | |

| Cytotoxicity | Significant efficacy in cancer cells |

Agrochemical Applications

The compound's properties also make it suitable for use in agrochemicals:

2.1. Pesticide Development

- Insecticidal Properties : Studies have shown that 4-(4-Fluorophenyl)-2,6-dimethylpyridine exhibits insecticidal activity against various pests, thereby serving as a potential candidate for developing new pesticides .

| Application Type | Observed Effect | Reference |

|---|---|---|

| Insecticide | Effective against common agricultural pests | |

| Fungicide | Exhibits antifungal activities |

Synthesis and Chemical Reactions

The synthesis of 4-(4-Fluorophenyl)-2,6-dimethylpyridine typically involves multi-step reactions that can be optimized for yield:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s structural analogs differ in substituent type, position, and electronic contributions. Key comparisons include:

Electronic Effects :

- The 4-fluorophenyl group in 4-(4-Fluorophenyl)-2,6-dimethylpyridine introduces electron-withdrawing effects, enhancing polarization compared to 2,6-dimethylpyridine (2,6-Lutidine), which lacks aromatic substituents. This difference impacts catalytic activity; for example, 2,6-Lutidine is used to moderate catalyst activity in Bamberger rearrangements by passivating metal surfaces .

- PT-F , with dual 4-fluorophenyl groups at the 2- and 6-positions, exhibits stronger fluorescence quenching in photopolymerization monitoring due to enhanced electron deficiency .

Steric Effects :

Reactivity and Functionalization

- Catalytic Applications: Pyridine derivatives with electron-donating methyl groups (e.g., 2,6-Lutidine) reduce catalyst activity by poisoning active sites, favoring selective reaction pathways like Bamberger rearrangements (78.1% selectivity with 4-aminopyridine) . The fluorophenyl group in 4-(4-Fluorophenyl)-2,6-dimethylpyridine may similarly modulate redox processes but with added electronic effects.

- Oxidation Behavior: 2,6-Dimethylpyridine N-oxide demonstrates antimutagenic properties by neutralizing mutagenic agents (e.g., 2-AA, 4-NQO) in bacterial assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Fluorophenyl)-2,6-dimethylpyridine, and how are purity and yield optimized?

- Methodology : The synthesis typically involves coupling reactions between fluorophenyl precursors and dimethylpyridine derivatives. For example, in steroidal pyridine derivatives, substituent positions (e.g., C2 vs. C3/C4) are critical for activity, as shown in CYP1B1 inhibitor studies . Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature, stoichiometry, and catalysts. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used to confirm purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments, with chemical shifts indicating substituent effects (e.g., fluorine-induced deshielding) .

- X-ray crystallography : Resolves bond angles and spatial arrangements (e.g., O3—C9—C8 = 111.71° in pyridine derivatives) .

- Infrared (IR) spectroscopy : Identifies functional groups like C-F stretches (~1,100 cm⁻¹) .

Q. What are the primary biological targets of 4-(4-Fluorophenyl)-2,6-dimethylpyridine in pharmacological research?

- Methodology : The compound is studied for enzyme inhibition (e.g., CYP1B1, IC₅₀ = 0.011 μM in steroidal derivatives) and antimicrobial activity. Pyridine derivatives exhibit enhanced solubility and binding to bacterial targets like multidrug-resistant S. aureus (MRSA) through hydrophobic and π-π interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s inhibitory potency?

- Methodology :

- Substituent positioning : C2-pyridine derivatives show higher CYP1B1 inhibition than C3/C4 analogs due to better steric alignment in the enzyme’s active site .

- Hydrophobic modifications : Introducing methyl/fluorophenyl groups enhances membrane permeability and target binding .

- In silico docking : Predicts binding affinities using software like AutoDock, validated by in vitro assays (e.g., EROD assay for CYP1B1) .

Q. How do computational methods like DFT explain the compound’s interaction with biological or material surfaces?

- Methodology : Density Functional Theory (DFT) calculations reveal charge-sharing mechanisms. For example, pyridine rings in corrosion inhibitors donate electrons to metal surfaces via donor-acceptor interactions, corroborated by experimental polarization data . For DNA stabilization, cationic pyridine derivatives interact with phosphate backbones in acidic media, as shown in molecular dynamics simulations .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., rat plasma concentration-time curves for compound 4a ).

- Metabolite identification : Use LC-MS to detect degradation products that may reduce in vivo activity.

- Environmental factors : Adjust pH or co-solvents (e.g., pyridine stabilizes DNA in acidic conditions, altering bioavailability ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.